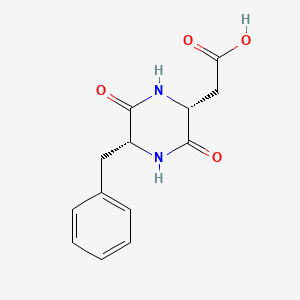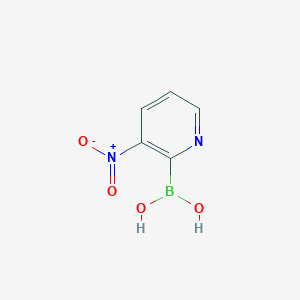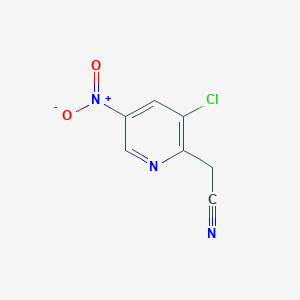
2-((2R,5R)-5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-2-((2R,5R)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group attached to a dioxopiperazine ring, and an acetic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((2R,5R)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dioxopiperazine Ring: The dioxopiperazine ring can be synthesized through the cyclization of a suitable diamine with a diacid or its derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-2-((2R,5R)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl group or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Rel-2-((2R,5R)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Rel-2-((2R,5R)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyl group and dioxopiperazine ring may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dioxopiperazine Derivatives: Compounds with similar dioxopiperazine rings but different substituents.
Benzyl-substituted Piperazines: Compounds with benzyl groups attached to piperazine rings.
Acetic Acid Derivatives: Compounds with acetic acid moieties attached to various functional groups.
Uniqueness
Rel-2-((2R,5R)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid is unique due to its specific combination of a benzyl group, dioxopiperazine ring, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
2-[(2R,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17)/t9-,10-/m1/s1 |
Clé InChI |
VNHJXYUDIBQDDX-NXEZZACHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H]2C(=O)N[C@@H](C(=O)N2)CC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12964766.png)





![4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12964798.png)
![Sodium (4-((([1,1'-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide](/img/structure/B12964801.png)

![Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12964815.png)



![(S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid](/img/structure/B12964834.png)
